Ponatinib

Descripción

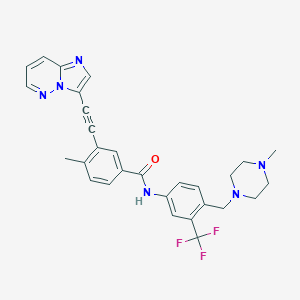

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXJVRSECIGDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241426 | |

| Record name | Ponatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943319-70-8 | |

| Record name | Ponatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943319-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ponatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340891KFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ponatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ponatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ponatinib's Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to inhibit the activity of BCR-ABL, the fusion protein that drives chronic myeloid leukemia (CML), including the gatekeeper T315I mutant form, which confers resistance to other TKIs.[1][3] This technical guide provides an in-depth overview of the kinase inhibition profile of this compound, detailing its primary and secondary targets, the methodologies used to determine its inhibitory activity, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase domain.[4] This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cellular proliferation and survival in CML cells. A key structural feature of this compound is a carbon-carbon triple bond, which enables it to bind effectively to the T315I mutant of BCR-ABL, overcoming the steric hindrance that prevents other TKIs from binding.[1]

Quantitative Kinase Inhibition Profile

This compound exhibits a broad kinase inhibition profile, targeting a range of kinases with high potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various kinases, as determined by in vitro biochemical assays.

| Kinase Target | IC50 (nM) |

| Primary Target | |

| ABL | 0.37 |

| ABL (T315I mutant) | 2.0 |

| Other Key Targets | |

| VEGFR2 | 1.5 |

| FGFR1 | 2.2 |

| PDGFRα | 1.1 |

| SRC | 5.4 |

| FLT3 | 13 |

| KIT | 13 |

| LYN | 0.24 |

| RET | ≤ 20 |

| EPH family members | ≤ 20 |

Note: IC50 values can vary depending on the specific assay conditions and have been compiled from multiple sources for this table.[2][5][6][7][8]

Signaling Pathway Modulation

This compound's primary therapeutic effect in CML is achieved through the inhibition of the BCR-ABL signaling pathway. This pathway activates several downstream effectors that promote cell survival and proliferation. The diagram below illustrates the key components of the BCR-ABL signaling cascade and the point of inhibition by this compound.

Caption: Inhibition of the BCR-ABL signaling cascade by this compound.

Experimental Protocols

The determination of this compound's kinase inhibition profile relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

The Z'-LYTE™ biochemical assay is a fluorescence-based, coupled-enzyme format used to determine the inhibitory activity of compounds against a wide range of kinases.

Experimental Workflow:

Caption: Workflow for determining kinase inhibition using the Z'-LYTE™ assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a 2X working solution of the target kinase and a FRET-labeled peptide substrate in the appropriate kinase buffer.

-

Prepare a 4X working solution of ATP in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the this compound dilutions.

-

Add the kinase/peptide substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Development Reaction:

-

Add the Development Reagent, which contains a site-specific protease that cleaves the non-phosphorylated peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

Detection and Analysis:

Cellular Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability and proliferation. It is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Plating:

-

Seed cells (e.g., Ba/F3 cells expressing wild-type or mutant BCR-ABL) in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Incubate the cells for 24 hours to allow for attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the appropriate wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTS Reagent Addition:

-

Absorbance Measurement and Analysis:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

-

Resistance to this compound

Despite its effectiveness against the T315I mutation, resistance to this compound can emerge through the acquisition of compound mutations within the BCR-ABL kinase domain. These mutations involve the T315I mutation in combination with other mutations.

Caption: this compound's efficacy against different BCR-ABL forms.

Conclusion

This compound is a highly potent, multi-targeted kinase inhibitor with a well-defined inhibition profile. Its primary strength lies in its ability to effectively inhibit wild-type and mutant forms of BCR-ABL, including the resistant T315I mutation. A thorough understanding of its kinase selectivity, the signaling pathways it affects, and the methodologies used to characterize its activity is crucial for its effective application in research and clinical settings. The emergence of resistance through compound mutations highlights the ongoing need for monitoring and the development of next-generation inhibitors.

References

- 1. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 2. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - RU [thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. resources.novusbio.com [resources.novusbio.com]

Structural Basis for Ponatinib's Potent Inhibition of BCR-ABL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of ponatinib's binding to the BCR-ABL kinase domain. This compound is a third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier TKIs, most notably by effectively inhibiting the T315I "gatekeeper" mutation. This document details the key interactions, presents quantitative binding data, and outlines the experimental methodologies used to elucidate this crucial drug-target interaction.

Molecular Mechanism of this compound Binding

This compound is a potent, ATP-competitive inhibitor that binds to the kinase domain of ABL in its inactive, "DFG-out" conformation.[1][2] This binding mode, shared with imatinib and nilotinib, is characterized by the displacement of the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop.[3] The unique chemical structure of this compound, however, allows it to form an extensive network of molecular contacts, rendering its binding less susceptible to disruption by single point mutations that confer resistance to other TKIs.[2][4]

A key feature of this compound's design is its carbon-carbon triple bond (ethynyl linker).[5] This linker enables the molecule to make productive van der Waals contacts with the bulky isoleucine side chain of the T315I mutant, a mutation that sterically hinders the binding of first and second-generation TKIs.[5] This interaction is crucial for this compound's ability to inhibit the otherwise resistant T315I form of BCR-ABL.[5]

The binding of this compound to the BCR-ABL kinase domain is further stabilized by a series of hydrogen bonds and hydrophobic interactions.[6][7] Key hydrogen bonds are consistently observed between:

-

The imidazo[1,2-b]pyridazine core of this compound and the main chain NH of Met318 in the hinge region.[6]

-

The amide linker of this compound and the side chain of Glu286 on the αC-helix.[2]

-

The amide linker of this compound and the main chain NH of Asp381 in the DFG motif.[6]

Additional hydrophobic interactions with residues in the ATP-binding pocket contribute to the high affinity of this compound for both wild-type and mutant BCR-ABL.[8]

Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical BCR-ABL signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dlsu.edu.ph [dlsu.edu.ph]

- 3. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, Purification, and Crystallization of Recombinant Human ABL-1 Kinase for Structure-Based Drug Screening Applications | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 5. Strategies to circumvent the T315I gatekeeper mutation in the Bcr-Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dnai.org [dnai.org]

Unveiling the Off-Target Landscape of Ponatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib (Iclusig®) is a potent, orally administered multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with the T315I mutation that confers resistance to other TKIs.[1] While its efficacy against the on-target BCR-ABL kinase is well-established, the clinical profile of this compound is also significantly influenced by its interactions with a wide array of off-target kinases. These off-target effects contribute to both its therapeutic activity in other malignancies and its notable toxicity profile, particularly cardiovascular events.[2][3] This technical guide provides an in-depth exploration of the off-target kinase effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of affected signaling pathways to aid researchers in understanding and navigating the complex pharmacology of this powerful therapeutic agent.

Quantitative Analysis of this compound's Off-Target Kinase Inhibition

This compound's chemical structure allows it to bind to the ATP-binding pocket of a broad spectrum of kinases beyond BCR-ABL. The following table summarizes the inhibitory activity of this compound against a panel of clinically relevant off-target kinases, expressed as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. This data, compiled from various biochemical and cellular assays, provides a quantitative overview of this compound's polypharmacology.

| Kinase Family | Target Kinase | IC50 / Kd (nM) | Assay Type | Reference |

| Receptor Tyrosine Kinases (RTKs) | ||||

| FLT3 | 0.3 - 2 | Kinase Hotspot Assay | [4] | |

| c-KIT | 8 - 20 | Kinase Hotspot Assay | [4] | |

| FGFR1 | 2.2 | Kinase Hotspot Assay | [4] | |

| FGFR2 | <40 | Cellular Proliferation Assay | [4] | |

| FGFR3 | <40 | Cellular Proliferation Assay | [4] | |

| FGFR4 | <40 | Cellular Proliferation Assay | [4] | |

| VEGFR2 | 1.5 | Kinase Hotspot Assay | [4] | |

| PDGFRα | 1.1 | Kinase Hotspot Assay | [4] | |

| RET | 25.8 | Immunopurified Kinase Assay | [4] | |

| RET (KIF5B-RET fusion) | 16 | Cellular Proliferation Assay | [5] | |

| RET (NCOA4-RET fusion) | 6 | Cellular Proliferation Assay | [5] | |

| RET (CCDC6-RET fusion) | 21 | Cellular Proliferation Assay | [5] | |

| Non-Receptor Tyrosine Kinases | ||||

| SRC | 5.4 | Kinase Hotspot Assay | [4] | |

| LYN | - | - | - | |

| FYN | - | - | - | |

| HCK | - | - | - | |

| LCK | - | - | - | |

| Other Kinases | ||||

| JAK family | - | - | [6] |

Key Off-Target Signaling Pathways

The off-target kinase activity of this compound leads to the modulation of several critical cellular signaling pathways. Understanding these pathways is crucial for elucidating both the therapeutic and adverse effects of the drug.

FGFR/PDGFR/VEGFR Signaling Axis

This compound potently inhibits members of the Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[4] These receptor tyrosine kinases are key regulators of angiogenesis, cell proliferation, and survival. Inhibition of these pathways contributes to this compound's anti-tumor activity in various cancers but is also implicated in its cardiovascular toxicity, such as hypertension and thromboembolic events.[1] Downstream of these receptors, this compound affects the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.

References

- 1. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Ponatinib: A Triumph of Rational Drug Design Against Resistant Leukemia

An In-depth Technical Guide on the Medicinal Chemistry and Development of a Pan-BCR-ABL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ponatinib (Iclusig®) stands as a landmark achievement in medicinal chemistry, a third-generation tyrosine kinase inhibitor (TKI) meticulously engineered to overcome the challenge of drug resistance in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][2][3] Its development was driven by the clinical need to effectively treat patients harboring the formidable T315I "gatekeeper" mutation in the BCR-ABL kinase domain, a mutation that confers resistance to first and second-generation TKIs.[1][2] This technical guide delineates the historical development of this compound, from its conceptualization and lead optimization to its preclinical and clinical validation. It provides a comprehensive overview of the structure-activity relationships, mechanism of action, and the pivotal experimental methodologies that underpinned its journey from bench to bedside.

The Unmet Need: Overcoming TKI Resistance in CML

The advent of imatinib, a first-generation TKI, revolutionized the treatment of CML by targeting the constitutively active BCR-ABL tyrosine kinase.[1][4] However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, limited its long-term efficacy.[5] The most notorious of these is the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at the gatekeeper position, sterically hindering the binding of imatinib and subsequent second-generation TKIs like dasatinib and nilotinib.[5][6] This mutation rendered patients with this genetic aberration devoid of effective therapeutic options, creating a significant unmet clinical need.[7]

The Dawn of a New Inhibitor: From Precursor to this compound

The development of this compound, initially designated AP24534, was a testament to the power of structure-based drug design.[8][9] Researchers at ARIAD Pharmaceuticals embarked on a mission to create a pan-BCR-ABL inhibitor with potent activity against both native and all clinically relevant mutant forms of the enzyme, including the elusive T315I variant.[8]

The journey began with a precursor molecule, AP23464, which showed promise but lacked the desired potency against the T315I mutation.[2][10] Through meticulous structure-activity relationship (SAR) studies, the team identified key structural modifications necessary to overcome this resistance.[1] The critical breakthrough was the incorporation of a carbon-carbon triple bond (an ethynyl linker) into the molecular scaffold.[9] This rigid linker was designed to reach into a deep hydrophobic pocket of the ABL kinase domain, even in the presence of the bulky isoleucine at position 315, a feat that earlier TKIs could not achieve.[2][3]

Further optimization of the molecule involved modifications to other regions to enhance binding affinity and selectivity. This iterative process of design, synthesis, and biological evaluation ultimately led to the discovery of this compound, a molecule with a unique chemical architecture that enables it to form extensive and robust interactions with the BCR-ABL kinase domain.

Mechanism of Action: A Multi-pronged Attack on BCR-ABL

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase domain.[1] This binding event prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive the proliferation and survival of leukemic cells.[1] The unique structural features of this compound, particularly the ethynyl linker, allow it to effectively inhibit both the active and inactive conformations of the ABL kinase.

Crucially, this compound's design allows it to maintain a high binding affinity even in the presence of the T315I mutation.[1] The extensive network of molecular contacts it establishes within the kinase domain makes its binding less susceptible to disruption by single point mutations, earning it the distinction of a "pan-BCR-ABL inhibitor". Beyond BCR-ABL, this compound also exhibits inhibitory activity against other tyrosine kinases, including members of the VEGFR, PDGFR, FGFR, and SRC families, classifying it as a multi-kinase inhibitor.[9][11]

Below is a diagram illustrating the BCR-ABL signaling pathway and the point of intervention by this compound.

Quantitative Analysis of this compound's Efficacy

The potency and efficacy of this compound have been extensively characterized through a battery of preclinical and clinical studies. The following tables summarize key quantitative data from these investigations.

Table 1: In Vitro Kinase Inhibition of this compound

| Kinase Target | IC50 (nM) | Reference |

| Native BCR-ABL | 0.37 | [12] |

| ABL T315I | 2.0 | [12] |

| FLT3 | 0.3 - 2 | [9] |

| c-KIT | 8 - 20 | [9] |

Table 2: In Vitro Cell Proliferation Inhibition of this compound

| Cell Line | Expressed Kinase | IC50 (nM) | Reference |

| Ba/F3 | Native BCR-ABL | 0.5 | [12] |

| Ba/F3 | BCR-ABL with various mutations | 0.5 - 36 | [12] |

| Ba/F3 | ABL T315I | 11 | [12] |

Table 3: Clinical Trial Efficacy of this compound (PACE Trial)

| Patient Cohort (CML) | Response Endpoint | Response Rate (%) | Reference |

| Chronic Phase (CP-CML) | Major Cytogenetic Response (MCyR) | 55 | [12] |

| CP-CML with T315I | Major Cytogenetic Response (MCyR) | 70 | [12] |

| Accelerated Phase (AP-CML) | Major Hematologic Response (MaHR) | 55 | [12] |

| Blast Phase (BP-CML) & Ph+ ALL | Major Hematologic Response (MaHR) | 37 | [7] |

Table 4: Clinical Trial Efficacy of this compound (OPTIC Trial)

| Patient Cohort (CP-CML with T315I) | Starting Dose | ≤1% BCR-ABL1 IS Response Rate by 48 months (%) | Reference |

| T315I mutation | 45 mg | 64 | [13] |

| T315I mutation | 30 mg | 25 | [13] |

| T315I mutation | 15 mg | 16 | [13] |

Key Experimental Protocols

The development of this compound was guided by a series of robust experimental assays. Below are the methodologies for some of the key experiments.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Principle: The assay measures the extent of phosphorylation of a synthetic peptide substrate by the target kinase. It utilizes a fluorescence-based method where phosphorylation of the substrate protects it from cleavage by a development reagent.

-

Procedure:

-

The kinase, the peptide substrate, and ATP are incubated in a buffer solution.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A development reagent containing a protease is added, which cleaves the unphosphorylated peptide, disrupting a FRET (Förster Resonance Energy Transfer) signal.

-

The fluorescence is measured, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

-

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Cells (e.g., Ba/F3 cells expressing different BCR-ABL mutants) are seeded in 96-well plates.[14]

-

The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).[14]

-

An MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.[14]

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Below is a diagram illustrating the general workflow for a cell-based assay to evaluate an inhibitor's efficacy.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for efficiency and yield. While various synthetic routes have been reported, a common approach involves the Sonogashira cross-coupling reaction as a key step to form the carbon-carbon triple bond.[15][16] The general synthetic strategy can be outlined as follows:

-

Synthesis of the Imidazo[1,2-b]pyridazine Core: This heterocyclic core is typically prepared from a pyridazine precursor.[17][18]

-

Synthesis of the Substituted Benzoyl Moiety: The 3-ethynyl-4-methylbenzoic acid derivative is synthesized, often involving the introduction of the ethynyl group via a Sonogashira coupling with a protected acetylene.[17]

-

Coupling of the Two Key Fragments: The imidazo[1,2-b]pyridazine and the substituted benzoyl moiety are coupled, again often utilizing a Sonogashira reaction.[16]

-

Amide Bond Formation: The resulting carboxylic acid is then coupled with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to form the final amide bond, yielding this compound.[15]

-

Salt Formation: The final product is often converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical formulation.[19]

Below is a simplified logical diagram illustrating the key stages in the synthesis of this compound.

Clinical Development and Regulatory Milestones

This compound's promising preclinical data paved the way for its clinical development. A phase 1 dose-escalation study demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL, including those with the T315I mutation.[6] The pivotal phase 2 PACE (this compound Ph+ ALL and CML Evaluation) trial further confirmed its efficacy and led to its accelerated approval by the U.S. Food and Drug Administration (FDA) in December 2012.[7][20]

However, post-marketing surveillance revealed an increased risk of arterial occlusive events, leading to a temporary suspension of sales and a revised prescribing label with a boxed warning.[20] Subsequent studies, such as the OPTIC (Optimizing this compound Treatment In CML) trial, have focused on optimizing the dosing regimen to mitigate these risks while maintaining efficacy.[21][22] These efforts have led to a better understanding of the benefit-risk profile of this compound and have solidified its place as a valuable therapeutic option for a specific subset of patients with resistant Ph+ leukemias.

Conclusion

The development of this compound is a compelling narrative of how a deep understanding of molecular mechanisms of drug resistance can be translated into a life-saving therapy. Through a combination of rational drug design, meticulous medicinal chemistry efforts, and rigorous preclinical and clinical evaluation, this compound emerged as a potent weapon against TKI-resistant CML and Ph+ ALL. While its use is tempered by a known cardiovascular risk profile, it remains an indispensable treatment for patients with the T315I mutation and those who have exhausted other therapeutic avenues. The story of this compound continues to inspire the next generation of drug discovery and development, underscoring the importance of perseverance and innovation in the fight against cancer.

References

- 1. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistant mutations in CML and Ph+ALL – role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound acts against the most resistant types of chronic myeloid leukemia | MD Anderson Cancer Center [mdanderson.org]

- 7. This compound Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]

- 8. This compound: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 9. This compound: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. CN103570724A - Synthesis method of this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. qingmupharm.com [qingmupharm.com]

- 20. This compound - Wikipedia [en.wikipedia.org]

- 21. This compound after failure of second‐generation tyrosine kinase inhibitor in resistant chronic‐phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. targetedonc.com [targetedonc.com]

AP23464: A Technical Guide on the Synthesis and Activity of a Ponatinib Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP23464 is a potent, ATP-competitive inhibitor of the Src and Abl tyrosine kinases. It emerged from early drug discovery efforts as a promising compound for the treatment of Chronic Myeloid Leukemia (CML), a disease driven by the constitutively active Bcr-Abl fusion oncoprotein. As a direct precursor in the lineage of the third-generation tyrosine kinase inhibitor (TKI) ponatinib (AP24534), AP23464 was instrumental in establishing a chemical scaffold capable of overcoming resistance to first-line therapies like imatinib. This guide provides a detailed overview of its synthesis, biological activity, and the experimental protocols used for its characterization.

AP23464 displays significant antiproliferative activity against CML cell lines and is notably effective against a variety of Bcr-Abl mutants that confer resistance to imatinib.[1] However, its inability to inhibit the formidable T315I "gatekeeper" mutation necessitated the further structural optimizations that ultimately led to the development of this compound.[1][2]

Synthesis of AP23464

While a specific, step-by-step synthesis for AP23464 is not detailed in the primary literature, a generalized and well-established method for creating 2,6,9-trisubstituted purine libraries provides a clear blueprint for its assembly.[3][4] The synthesis is typically a two-step process starting from 2,6-dichloropurine.

General Synthesis Protocol:

-

N9-Alkylation: The first step involves the selective alkylation of the N9 position of the purine ring. 2,6-dichloro-9H-purine is reacted with a suitable alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds at room temperature until completion.[4]

-

C6-Amination: The second step is a nucleophilic aromatic substitution at the C6 position, which is more reactive than the C2 position. The N9-alkylated intermediate is dissolved in a solvent like n-butanol and reacted with the desired substituted aniline in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), at elevated temperatures (e.g., 110 °C).[4]

The crude product from this sequence is then purified using column chromatography to yield the final 2,6,9-trisubstituted purine.

Biological Activity and Mechanism of Action

AP23464 functions as a dual Src/Abl kinase inhibitor. In the context of CML, its primary mechanism is the competitive inhibition of ATP binding to the kinase domain of the Bcr-Abl oncoprotein.[1][2] This action blocks the autophosphorylation of Bcr-Abl and the subsequent phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive leukemic cell proliferation and survival.[1]

The potency of AP23464 is significantly greater than that of imatinib against wild-type Bcr-Abl and several clinically relevant imatinib-resistant mutants.[1][2] However, its efficacy is nullified by the T315I mutation, where the substitution of threonine with a bulkier isoleucine residue at the gatekeeper position prevents the inhibitor from binding effectively.[1]

Table 1: Inhibitory Activity of AP23464 against Bcr-Abl Kinase

| Target | Cell Line / Assay | AP23464 IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Reference |

| Wild-type Bcr-Abl | Ba/F3 Cells | 14 | 350 | [1][2] |

| Q252H Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |

| Y253F Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |

| E255K Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |

| M351T Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |

| H396P Mutant | Ba/F3 Cells | Low Nanomolar | Resistant | [1] |

| T315I Mutant | Ba/F3 Cells | Ineffective | Ineffective | [1][2] |

Note: "Low Nanomolar" indicates potent inhibition as demonstrated in the source material, though exact values for all mutants were not consistently reported across all papers. "Resistant" indicates significantly reduced sensitivity to imatinib.

Cellularly, treatment with AP23464 leads to:

-

Ablation of Bcr-Abl Phosphorylation: Directly inhibits the kinase activity.[1]

-

Cell Cycle Arrest: Blocks the progression of Bcr-Abl positive cells through the cell cycle.[1][2]

-

Induction of Apoptosis: Promotes programmed cell death in leukemic cells.[1][2]

Signaling Pathway Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways critical for cell survival and proliferation. Key pathways include the JAK-STAT and PI3K/Akt cascades. By binding to the ATP pocket of Bcr-Abl, AP23464 effectively shuts down this central oncogenic driver, leading to the deactivation of its downstream effectors like STAT5 and CrkL, ultimately resulting in cell cycle arrest and apoptosis.

Experimental Protocols

The characterization of AP23464's activity relies on a set of standard cell and molecular biology assays.

Cell Proliferation / Viability Assay (MTS-based)

This assay measures the metabolic activity of cells, which correlates with cell number.

-

Cell Plating: Seed Bcr-Abl positive (e.g., K562) and negative (e.g., HL60) cells in a 96-well plate at a predetermined optimal density.[2]

-

Compound Treatment: Add serial dilutions of AP23464 or control compounds (e.g., imatinib, DMSO vehicle) to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

MTS Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.[5][6]

-

Final Incubation: Incubate for 1-4 hours at 37°C to allow viable cells to convert the MTS into a colored formazan product.[5]

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[6] Data is used to calculate the IC₅₀ value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the earliest signs of apoptosis: the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

-

Cell Culture and Treatment: Culture cells (e.g., K562) and treat with various concentrations of AP23464 for a defined time (e.g., 24 hours).[2]

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold 1X PBS.[7][8]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[7]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. For distinguishing late apoptotic/necrotic cells, a viability dye like Propidium Iodide (PI) is also added.[7][9]

-

Incubation: Incubate the cells for 10-20 minutes at room temperature, protected from light.[7][10]

-

Analysis: Analyze the stained cells on a flow cytometer immediately. Annexin V positive, PI negative cells are considered early apoptotic.[10]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment and Harvesting: Treat cells with AP23464 for a specified duration (e.g., 24 hours), then harvest.[2]

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells and permeabilize the membranes. Fix for at least 30-60 minutes on ice or store at -20°C.[11][12]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]

-

RNase Treatment: To ensure only DNA is stained, resuspend the cells in a solution containing RNase A and incubate to degrade RNA.[12]

-

PI Staining: Add Propidium Iodide (PI) staining solution and incubate at room temperature.[12]

-

Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for cell cycle phase distribution analysis.[13]

Conclusion

AP23464 is a foundational molecule in the development of inhibitors for imatinib-resistant CML. Its synthesis from a 2,6-dichloropurine starting material is characteristic of a broad class of potent kinase inhibitors. While it demonstrates impressive low-nanomolar efficacy against wild-type Bcr-Abl and numerous imatinib-resistant mutants, its critical failure to inhibit the T315I mutation highlighted a key area for improvement. The insights gained from the study of AP23464 directly informed the structure-based drug design efforts that led to its successor, this compound, which successfully inhibits the T315I mutant and remains a vital therapeutic option for patients with highly resistant CML.

References

- 1. Inhibition of wild-type and mutant Bcr-Abl by AP23464, a potent ATP-based oncogenic protein kinase inhibitor: implications for CML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Understanding Ponatinib's Pan-BCR-ABL Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of ponatinib as a pan-inhibitor of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML). This compound was meticulously designed to overcome the resistance to previous generations of tyrosine kinase inhibitors (TKIs), most notably the challenging T315I "gatekeeper" mutation.[1][2] This document provides a comprehensive overview of its mechanism of action, inhibitory potency against various BCR-ABL mutants, and the experimental methodologies used to characterize its activity.

Mechanism of Pan-Inhibition

This compound's broad activity stems from its unique structural design, which enables it to bind with high affinity to both the active and inactive conformations of the ABL kinase domain.[3][4] A key feature is a carbon-carbon triple bond (ethynyl linkage) that allows it to effectively interact with the isoleucine residue at position 315, a mutation that sterically hinders the binding of other TKIs like imatinib, nilotinib, and dasatinib.[3][5] By establishing extensive van der Waals interactions and a network of molecular contacts within the ATP-binding pocket, this compound maintains potent inhibition against wild-type BCR-ABL and a wide array of clinically relevant mutants.[3][6]

Structural Basis of this compound Binding

Crystallographic studies have revealed that this compound binds to the DFG-out (inactive) conformation of the ABL kinase domain.[3][4] This binding mode, coupled with its flexible structure, allows it to accommodate mutations that confer resistance to other TKIs. The imidazo[1,2-b]pyridazine core forms a crucial hydrogen bond with the main chain of Met318 in the hinge region of the kinase.[6] This interaction is vital for anchoring the inhibitor in the ATP-binding site. Furthermore, other parts of the this compound molecule make critical contacts that contribute to its high potency and broad specificity.[3][7]

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibition of both wild-type and a comprehensive panel of mutated BCR-ABL kinases in biochemical and cell-based assays. The following tables summarize its inhibitory concentrations (IC50) and clinical responses.

In Vitro Kinase Inhibition

The potency of this compound against the enzymatic activity of wild-type and mutant ABL kinase is typically determined through in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate peptide by the purified kinase.

| Kinase Target | IC50 (nM) |

| Native BCR-ABL | 0.37[8] |

| BCR-ABL T315I | 2.0[8] |

| Other BCR-ABL Mutants | 0.30 - 0.44[8] |

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant ABL kinase.

Cell-Based Proliferation Inhibition

The efficacy of this compound in a cellular context is assessed using proliferation assays with CML cell lines engineered to express different BCR-ABL variants. These assays measure the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | BCR-ABL Status | IC50 (nM) |

| Ba/F3 | Native BCR-ABL | 0.5[8] |

| Ba/F3 | BCR-ABL T315I | 11[9] |

| Ba/F3 | Various BCR-ABL Mutants | 0.5 - 36[8] |

Table 2: this compound's inhibition of proliferation in Ba/F3 cells expressing wild-type and mutant BCR-ABL.

Clinical Efficacy

Clinical trials have demonstrated the significant activity of this compound in patients with CML who are resistant or intolerant to other TKIs. The PACE (this compound Ph+ ALL and CML Evaluation) trial is a pivotal study that established its efficacy.

| Patient Cohort (Chronic Phase CML) | Response Rate |

| All Patients | 47% Major Cytogenetic Response (MCyR)[1] |

| Patients with T315I mutation | 65% Major Cytogenetic Response (MCyR)[1] |

Table 3: Major cytogenetic response rates in the Phase 2 PACE trial.[1]

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway and this compound Inhibition

The constitutively active BCR-ABL kinase drives CML by activating a network of downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. This compound effectively blocks these pathways by inhibiting the initial phosphorylation events mediated by BCR-ABL.

Experimental Workflow for Determining IC50 Values

The determination of this compound's IC50 values against BCR-ABL involves a series of well-defined experimental steps, from cell culture to data analysis.

Experimental Protocols

In Vitro BCR-ABL Kinase Assay

This protocol outlines a method for determining the in vitro inhibitory activity of this compound against wild-type and mutant BCR-ABL kinases.

Materials:

-

Recombinant purified wild-type or mutant GST-Abl kinase

-

Abltide peptide substrate

-

This compound

-

Kinase reaction buffer (8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM β-glycerol phosphate, 1 mM EGTA, 0.4 mM DTT, 0.2 mg/mL BSA, 0.4 mM sodium orthovanadate)

-

ATP/γ-32P ATP mix

-

30 mM MgCl2

-

p81 phosphocellulose filters

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 8 mM MOPS (pH 7), 0.2 mM EDTA, 50 μM Abltide, 10 mM β-glycerol phosphate, 1 mM EGTA, 0.002% Brij-35, 0.4 mM DTT, 0.2 mg/mL BSA, and 0.4 mM sodium orthovanadate.[8]

-

Add 10 nM of the respective wild-type or mutant GST-Abl kinase to the reaction mixture.[8]

-

Add varying concentrations of this compound to the reaction mixture and incubate.

-

Initiate the kinase reaction by adding 100 µM ATP/γ-32[P]ATP and 30 mM MgCl2.[8]

-

Incubate the reaction at 30°C for 15 minutes.[8]

-

Terminate the reaction by spotting a portion of the mixture onto a p81 phosphocellulose filter and immersing it in 0.75% phosphoric acid.[8]

-

Wash the filters three times with 0.75% phosphoric acid, rinse with acetone, and air dry.[8]

-

Determine the amount of incorporated phosphate by scintillation counting.[8]

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-Based Proliferation Assay (Ba/F3 Cells)

This protocol describes a method to assess the anti-proliferative effect of this compound on Ba/F3 cells expressing wild-type or mutant BCR-ABL.

Materials:

-

Ba/F3 cells expressing wild-type or mutant BCR-ABL

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin

-

This compound

-

96-well cell culture plates

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 based viability assay reagent

-

Microplate reader

Procedure:

-

Culture Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS. For parental Ba/F3 cells, also include 15% WEHI-3 conditioned media.

-

Harvest the cells and adjust the cell density.

-

Seed 4 x 103 cells per well in a 96-well plate.[9]

-

Prepare serial dilutions of this compound in the culture medium.

-

Add the this compound dilutions to the respective wells. The final concentration of DMSO should be kept below 0.1%.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]

-

Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.[9]

-

Incubate for an additional 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by non-linear regression analysis.

Conclusion

This compound stands as a powerful therapeutic agent for CML, distinguished by its pan-BCR-ABL inhibitory activity that extends to the formidable T315I mutation. Its rational design, leveraging a deep understanding of the BCR-ABL kinase structure and the mechanisms of TKI resistance, has resulted in a highly potent and broadly effective inhibitor. The quantitative data from in vitro and cellular assays, corroborated by robust clinical responses, solidify its role in the management of resistant CML. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and future generations of kinase inhibitors.

References

- 1. Modelling this compound resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Preclinical Evaluation of Ponatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the presence of the BCR-ABL1 fusion oncogene. This fusion results in a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways, leading to aberrant cell proliferation and survival. The development of tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with Ph+ ALL. Ponatinib (Iclusig®) is a potent, orally available, pan-BCR-ABL1 TKI designed to overcome resistance to earlier-generation TKIs, including the challenging T315I "gatekeeper" mutation. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in Ph+ ALL, focusing on its mechanism of action, efficacy against mutated forms of BCR-ABL1, and the experimental methodologies used in its preclinical assessment.

Mechanism of Action

This compound was developed through a structure-based drug design approach to potently inhibit the kinase activity of both native and mutated BCR-ABL1.[1] Its design incorporates a carbon-carbon triple bond that allows it to bind effectively to the ATP-binding pocket of the ABL1 kinase domain, even in the presence of the T315I mutation, which sterically hinders the binding of other TKIs.[1] Preclinical studies have demonstrated that this compound inhibits the autophosphorylation of the BCR-ABL1 kinase, a critical step in its activation, thereby blocking downstream signaling pathways.

Quantitative Data: In Vitro Efficacy

The preclinical efficacy of this compound has been extensively evaluated in various in vitro models, primarily utilizing BCR-ABL1-positive cell lines such as the human K562 and murine Ba/F3 cells. These studies have consistently demonstrated this compound's high potency against both wild-type and a wide range of clinically relevant BCR-ABL1 mutants.

| Cell Line / Mutant | IC50 (nM) - Kinase Inhibition | IC50 (nM) - Cell Proliferation | Reference |

| Ba/F3 (Wild-Type BCR-ABL1) | 0.37 | 0.3 | |

| Ba/F3 (T315I) | 2.0 | 11 | |

| Ba/F3 (E255V) | Not Reported | 36 | |

| K562 (Wild-Type BCR-ABL1) | Not Reported | 0.4 |

IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the target's activity or cell proliferation.

Experimental Protocols

Cell Lines and Culture

Preclinical evaluation of this compound in Ph+ ALL has predominantly utilized the following cell models:

-

Ba/F3 Cells: An IL-3-dependent murine pro-B cell line that can be genetically engineered to express human BCR-ABL1 with various mutations. In the presence of BCR-ABL1, these cells become IL-3 independent, providing a robust system to assess the efficacy of TKIs.

-

K562 Cells: A human immortalized myelogenous leukemia cell line that endogenously expresses the BCR-ABL1 fusion protein.

These cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cells not expressing BCR-ABL1, the medium is also supplemented with murine IL-3.

Cell Proliferation/Viability Assay

A common method to assess the effect of this compound on the growth of Ph+ ALL cells is the MTT or XTT assay.

-

Cell Seeding: Ph+ ALL cells (e.g., Ba/F3-BCR-ABL1 or K562) are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: MTT or XTT reagent is added to each well and incubated for a further 2-4 hours. This reagent is converted by metabolically active cells into a colored formazan product.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450-570 nm). The results are then used to calculate the IC50 value for cell proliferation.

BCR-ABL1 Kinase Inhibition Assay

The ability of this compound to directly inhibit the kinase activity of BCR-ABL1 is often assessed using in vitro kinase assays.

-

Enzyme and Substrate Preparation: Recombinant wild-type or mutant BCR-ABL1 enzyme and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) are prepared.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound or a vehicle control in a kinase reaction buffer.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and the peptide substrate. The reaction is allowed to proceed for a specified time at room temperature or 30°C.

-

Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or radiometric assays measuring the incorporation of radiolabeled phosphate from [γ-32P]ATP.

-

Data Analysis: The results are used to determine the IC50 for kinase inhibition.

Western Blotting for Signaling Pathway Analysis

Western blotting is a key technique to evaluate the effect of this compound on the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

-

Cell Lysis: Ph+ ALL cells are treated with this compound for a specified duration (e.g., 2-4 hours) and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-BCR-ABL1, phospho-STAT5, phospho-CrkL). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membranes are often stripped and re-probed with antibodies against the total forms of the proteins to confirm equal loading.

Signaling Pathways and Experimental Workflows

BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 tyrosine kinase activates a complex network of downstream signaling pathways that are crucial for the survival and proliferation of Ph+ ALL cells. This compound's primary mechanism is the direct inhibition of BCR-ABL1 at the apex of this cascade.

Caption: BCR-ABL1 signaling pathways inhibited by this compound.

Mechanism of Resistance: AKT/mTOR Pathway Activation

One of the mechanisms of resistance to TKIs that is independent of BCR-ABL1 kinase domain mutations involves the activation of alternative survival pathways. The PI3K/AKT/mTOR pathway has been identified as a key player in this process.

Caption: BCR-ABL1 independent resistance via AKT/mTOR activation.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound in Ph+ ALL typically follows a structured workflow, moving from in vitro characterization to in vivo validation.

Caption: Preclinical evaluation workflow for this compound in Ph+ ALL.

Conclusion

The preclinical evaluation of this compound has robustly demonstrated its potent and broad activity against wild-type and mutant BCR-ABL1, providing a strong rationale for its clinical development in Ph+ ALL. The in vitro and in vivo studies have elucidated its mechanism of action and established its efficacy in relevant disease models. This technical guide summarizes the key quantitative data and experimental methodologies that have been instrumental in characterizing this compound as a critical therapeutic agent for this aggressive leukemia. Further research into mechanisms of resistance and combination strategies continues to be an important area of investigation to maximize the clinical benefit of this compound.

References

The Journey of Ponatinib: A Chronological Exploration of its Analogs in Overcoming Cancer Drug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized the treatment of Chronic Myeloid Leukemia (CML), with the BCR-ABL tyrosine kinase inhibitor imatinib marking a paradigm shift in cancer treatment. However, the emergence of drug resistance, particularly through mutations in the BCR-ABL kinase domain, necessitated the development of subsequent generations of inhibitors. This technical guide provides a chronological account of the discovery of ponatinib, a third-generation inhibitor, and its analogs, detailing the medicinal chemistry strategies, quantitative biological data, and key experimental methodologies that have driven this field of research.

The Dawn of a New Generation: Overcoming the T315I Gatekeeper Mutation

The landscape of CML treatment was significantly challenged by the appearance of the T315I mutation in the BCR-ABL kinase. This "gatekeeper" mutation, through steric hindrance, confers resistance to first and second-generation TKIs such as imatinib, dasatinib, and nilotinib.[1][2] This critical unmet medical need spurred the quest for a novel inhibitor that could effectively target this recalcitrant mutant.

The Precursor: AP23464

The journey towards this compound began with earlier scaffolds. One notable precursor was AP23464, a dual Src/Abl inhibitor. While showing potency against wild-type BCR-ABL, its development highlighted the challenges in achieving broad activity against various resistance mutations.[3]

The Advent of this compound (AP24534): A Pan-BCR-ABL Inhibitor

In 2009, scientists at ARIAD Pharmaceuticals designed this compound (formerly AP24534) using a structure-based drug design approach.[2] The key innovation in this compound's structure is the inclusion of a carbon-carbon triple bond (an ethynyl linkage). This feature was specifically engineered to accommodate the bulky isoleucine residue of the T315I mutant, a feat that earlier inhibitors could not achieve.[2] Preclinical studies, first reported in 2006, demonstrated its potent, pan-inhibitory activity against native and all tested mutant forms of BCR-ABL, including the formidable T315I mutation.[2]

Timeline of Key Events in this compound's Development

A recent review has compiled a timeline of significant events in the history of this compound's development, from its initial discovery to its clinical use and subsequent investigations into its adverse effects.[4]

Quantitative Analysis of this compound and its Early Analogs

The efficacy of this compound and its precursors is quantified by their half-maximal inhibitory concentration (IC50) values against various BCR-ABL mutants and relevant cell lines.

| Compound | Target | IC50 (nM) | Reference |

| This compound (AP24534) | Native BCR-ABL (enzymatic) | 0.37 | [2] |

| BCR-ABL T315I (enzymatic) | 2.0 | [2] | |

| Ba/F3 cells (Native BCR-ABL) | 0.5 | [2] | |

| Ba/F3 cells (BCR-ABL T315I) | 11 | [1] | |

| AP23464 | Native BCR-ABL | Potent (specific value not consistently reported) | [3] |

| BCR-ABL T315I | Ineffective | [1] |

The Post-Ponatinib Era: The Quest for Safer and More Selective Analogs

Despite its remarkable efficacy, this compound's clinical use has been associated with serious adverse cardiovascular events, including arterial occlusive events and heart failure.[5] This has driven the development of new analogs with improved safety profiles and refined selectivity.

Nicotinamide-Based Analogs: Altering the Core for a New Kinase Profile

In a 2020 study, researchers synthesized a series of this compound analogs by replacing the benzamide moiety with a nicotinamide group. This modification led to the discovery of compounds like HSN748, which retained potent activity against key leukemia targets while exhibiting reduced off-target effects.[6]

Reengineering this compound to Mitigate Cardiotoxicity

Another research direction has focused on systematically modifying the this compound scaffold to reduce its cardiotoxic effects while preserving its anti-T315I activity. By incorporating structural elements from the less cardiotoxic inhibitor nilotinib, researchers have developed analogs with a significantly improved "vascular safety ratio."[5]

Comparative Efficacy of this compound and its Analogs

The following table summarizes the IC50 values of key this compound analogs against various kinases and cell lines, providing a comparative view of their potency and selectivity.

| Compound | Target | IC50 (nM) | Reference |

| This compound | ABL1 (T315I) | 2.5 | [6] |

| FLT3 (ITD) | 10.03 | [6] | |

| c-Src | 4.6 | [6] | |

| K562 cells (CML) | - | ||

| MOLM14-D835Y cells (AML, quizartinib-resistant) | 52.6 | [6] | |

| HSN748 | ABL1 (T315I) | 11.1 | [6] |

| FLT3 (ITD) | 1.5 | [6] | |

| c-Src | >1000 | [6] | |

| K562 cells (CML) | - | ||

| MOLM14-D835Y cells (AML, quizartinib-resistant) | 0.69 | [6] | |

| Analog 33a | BCR-ABL T315I (enzymatic) | - | |

| K562 T315I cells (CML) | 22.8 | [5] | |

| Analog 36a | BCR-ABL T315I (enzymatic) | - | |

| K562 T315I cells (CML) | 2.5 | [5] |

Experimental Protocols: The Methodologies Behind the Discoveries

The discovery and characterization of this compound and its analogs rely on a suite of standardized biochemical and cell-based assays.

BCR-ABL Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the kinase activity of purified BCR-ABL protein.

Protocol:

-

Reagents: Purified recombinant BCR-ABL (wild-type or mutant), biotinylated peptide substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (this compound or analog), and a detection system (e.g., HTRF, ELISA).

-

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the purified BCR-ABL enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the level of phosphorylated substrate using a suitable detection method (e.g., addition of a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665 for HTRF).

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

-

Ba/F3 Cell Proliferation Assay

This cell-based assay is crucial for determining the potency of inhibitors in a cellular context. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transfected with the BCR-ABL gene, these cells become IL-3 independent, and their proliferation is now driven by the BCR-ABL kinase.

Protocol:

-

Cell Culture: Maintain Ba/F3 cells expressing either wild-type or mutant BCR-ABL in appropriate culture medium without IL-3.

-

Procedure:

-

Seed the Ba/F3 cells into 96-well plates.

-

Add serial dilutions of the test compound (this compound or analog) to the wells.

-

Incubate the plates for a defined period (e.g., 48-72 hours).

-

Assess cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8][9]

-

Determine the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

-

Visualizing the Landscape: Signaling Pathways and Discovery Workflows

The following diagrams, rendered using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflow for the discovery of its analogs.

Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.

Caption: The iterative workflow for the discovery and development of this compound analogs.

Conclusion and Future Directions

The chronological development of this compound and its analogs exemplifies a tenacious and structure-guided approach to overcoming drug resistance in cancer therapy. While this compound remains a crucial therapeutic option for patients with the T315I mutation, ongoing research is paving the way for a new generation of inhibitors with enhanced safety profiles and potentially broader applications. Future efforts will likely focus on further refining the selectivity of these compounds to minimize off-target toxicities, exploring novel mechanisms of action to combat emerging resistance, and expanding their therapeutic reach to other malignancies driven by the kinases that these versatile scaffolds can inhibit. The journey from imatinib to the diverse and evolving family of this compound analogs serves as a powerful testament to the progress and potential of medicinal chemistry in the fight against cancer.

References

- 1. This compound: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reengineering this compound to Minimize Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]

- 9. reactionbiology.com [reactionbiology.com]

Initial Studies of Ponatinib in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and clinical investigations of ponatinib, a potent oral multi-targeted tyrosine kinase inhibitor, in the context of solid tumors. This compound was initially developed to target BCR-ABL, including the resistant T315I mutation, in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2]. However, its broad kinase inhibitory profile, which includes key oncogenic drivers in various solid tumors such as KIT, RET, and FGFR, has prompted its evaluation in these malignancies[3][4]. This document summarizes the quantitative data from these early studies, details the experimental methodologies, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action in Solid Tumors

This compound is a multi-target kinase inhibitor designed to bind to the ATP-binding pocket of several tyrosine kinases[2]. Its efficacy in solid tumors is primarily attributed to its potent inhibition of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer through mutations, amplifications, or rearrangements. Key targets in solid tumors include:

-

KIT: A primary driver in most gastrointestinal stromal tumors (GIST). This compound has shown activity against primary activating mutations (e.g., exon 11) and various secondary resistance mutations that emerge during therapy with other TKIs[5][6].

-

RET: Rearrangements of the RET proto-oncogene are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and thyroid cancers. This compound potently inhibits RET kinase activity[7][8].

-

FGFR (Fibroblast Growth Factor Receptors 1-4): Dysregulation of the FGFR family through amplification, mutations, or fusions is implicated in various solid tumors, including bladder, breast, endometrial, and gastric cancers. This compound acts as a pan-FGFR inhibitor[9][10].

Inhibition of these primary targets by this compound blocks downstream signaling cascades crucial for tumor cell proliferation, survival, and migration, including the PI3K/AKT/mTOR and JAK/STAT3 pathways[11].

Preclinical Studies

Initial preclinical investigations provided a strong rationale for exploring this compound in solid tumors. These studies utilized engineered cell lines and patient-derived xenograft (PDX) models to establish potency and mechanisms of action.

Experimental Protocols: Preclinical Models

2.1.1 Cell-Based Assays

-

Cell Lines: A wide range of cancer cell lines were used, including those with specific genetic alterations:

-

FGFR-driven models: Ba/F3 cells engineered to express activated FGFR1-4; endometrial (AN3CA, MFE-296), bladder (UM-UC-14), and gastric (SNU-16) cancer cell lines with FGFR mutations or amplification[9][10][12].

-

KIT-mutant GIST models: GIST-T1 and GIST430 cell lines harboring primary KIT exon 11 mutations, and derivatives with secondary resistance mutations (e.g., V654A, T670I, D816H)[5][6].

-

RET-rearranged NSCLC models: LC-2/ad lung adenocarcinoma cells with a CCDC6-RET fusion[8].

-

-